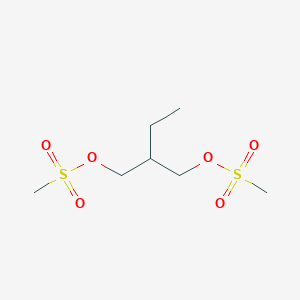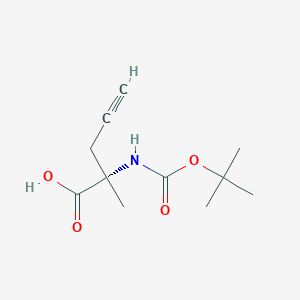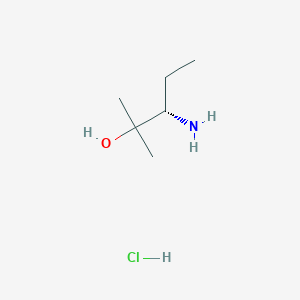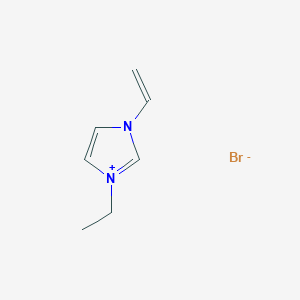
1-Ethyl-3-vinylimidazolium bromide, 98%
Overview
Description
1-Ethyl-3-vinylimidazolium bromide, 98%, is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The molecular formula of 1-Ethyl-3-vinylimidazolium bromide is C7H11BrN2, and it has a molecular weight of 203.08 g/mol . This compound is widely used in various scientific research applications due to its versatile chemical properties.
Mechanism of Action
Target of Action
Ionic liquids, such as 1-Ethyl-3-vinylimidazolium bromide, have been found to exhibit antimicrobial properties . They interact with bacterial cells, disrupting their normal functions and leading to cell death .
Mode of Action
It is believed that the ionic liquid interacts with the bacterial cell membrane, causing disruption and leading to cell death .
Biochemical Pathways
It is known that the disruption of the bacterial cell membrane can lead to a cascade of events, including the leakage of cellular contents, inhibition of essential enzymes, and ultimately cell death .
Result of Action
The primary result of the action of 1-Ethyl-3-vinylimidazolium bromide is the death of bacterial cells . This is achieved through the disruption of the cell membrane and the subsequent cascade of events leading to cell death .
Action Environment
The efficacy and stability of 1-Ethyl-3-vinylimidazolium bromide can be influenced by various environmental factors. For instance, the pH and ionic strength of the environment can affect the compound’s interaction with bacterial cells
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-3-vinylimidazolium bromide can be synthesized through a straightforward synthetic route involving the alkylation of 1-vinylimidazole with ethyl bromide. The reaction typically takes place in an organic solvent such as acetonitrile or methanol under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of 1-Ethyl-3-vinylimidazolium bromide involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to achieve the desired purity level of 98%. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-vinylimidazolium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The vinyl group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazolium derivatives.
Polymerization Reactions: The vinyl group can also undergo radical polymerization to form polymeric ionic liquids with unique properties.
Coordination Reactions:
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiols, and amines.
Radical Initiators: Radical polymerization reactions often require initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Metal Salts: Coordination reactions typically involve metal salts such as palladium chloride or copper sulfate.
Major Products
Substituted Imidazolium Derivatives: These products are formed through nucleophilic substitution reactions and have diverse applications in organic synthesis and material science.
Polymeric Ionic Liquids: These are formed through radical polymerization and are used in various applications, including antimicrobial coatings and ion-exchange membranes.
Metal Complexes:
Scientific Research Applications
1-Ethyl-3-vinylimidazolium bromide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1-Ethyl-3-vinylimidazolium bromide can be compared with other similar compounds, such as:
1-Butyl-3-vinylimidazolium bromide: This compound has a longer alkyl chain, which can enhance its lipophilicity and antimicrobial activity.
1-Allyl-3-vinylimidazolium bromide: This compound has an allyl group instead of an ethyl group, which can affect its reactivity and polymerization behavior.
1-Methyl-3-vinylimidazolium bromide: This compound has a shorter alkyl chain, which can influence its solubility and thermal stability.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of imidazolium-based ionic liquids.
Properties
IUPAC Name |
1-ethenyl-3-ethylimidazol-3-ium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.BrH/c1-3-8-5-6-9(4-2)7-8;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREZSYXZLYLHNH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CN(C=C1)C=C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
131566-27-3 | |
| Details | Compound: Poly(1-vinyl-3-ethylimidazolium bromide) | |
| Record name | Poly(1-vinyl-3-ethylimidazolium bromide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131566-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
203.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34311-88-1 | |
| Record name | 1-Ethyl-3-vinylimidazolium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




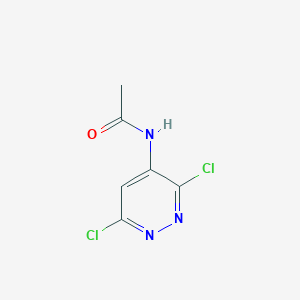
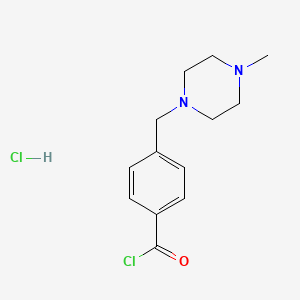
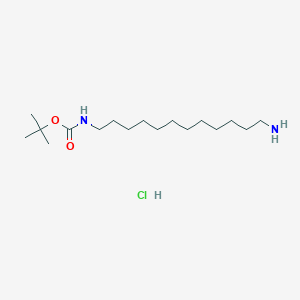



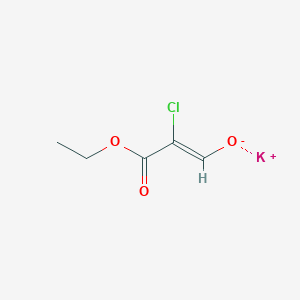
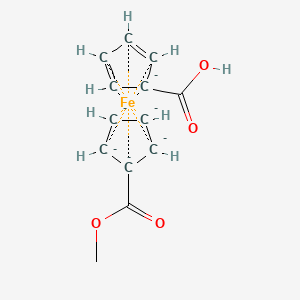
![2-CHLORO-3-[(1E)-2-(2-CHLOROPYRIDIN-3-YL)DIAZEN-1-YL]PYRIDINE](/img/structure/B6359916.png)
